Tert-butyl 2-methyl-3-nitrobenzoate

Description

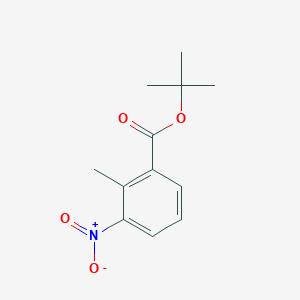

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-9(11(14)17-12(2,3)4)6-5-7-10(8)13(15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWRTXBKFGYEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697552 | |

| Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-62-6 | |

| Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis As a Building Block

Precursor in Heterocyclic Synthesis

The compound is a valuable starting material for the synthesis of a range of heterocyclic compounds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions, while the methyl and ester groups can be chemically modified to build parts of the heterocyclic ring.

Synthesis of Indole (B1671886) Derivatives

Tert-butyl 2-methyl-3-nitrobenzoate is a suitable precursor for creating indole derivatives, a core structure in many biologically active compounds. A prominent method is the Batcho-Leimgruber indole synthesis. In this process, the 2-methyl-3-nitrobenzoate scaffold undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. Subsequent reductive cyclization of this intermediate, typically through catalytic hydrogenation, leads to the formation of the indole ring system. researchgate.net The methyl ester version of this compound, methyl 2-methyl-3-nitrobenzoate, is well-documented in its use for synthesizing various indole-4-carboxylates. cymitquimica.comsigmaaldrich.com For instance, it is used to prepare 4-(hydroxymethyl)-1-tosylindole through the Batcho-Leimgruber modification of the Reissert indole synthesis. cymitquimica.comsigmaaldrich.com Another approach involves the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes derived from the starting benzoate (B1203000), offering a flexible route to functionalized indoles. orgsyn.org

Formation of Isoquinoline (B145761) and Isocoumarin (B1212949) Systems

The structural features of this compound also lend themselves to the synthesis of isoquinoline and isocoumarin frameworks. These heterocyclic systems are present in numerous natural products and pharmacologically active molecules. wikipedia.orgnih.gov The synthesis of 5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin has been reported using the analogous methyl 2-methyl-3-nitrobenzoate. cymitquimica.comsigmaaldrich.comfishersci.co.uk The construction of these systems typically involves the transformation of the methyl and ester groups into reactive intermediates that can undergo intramolecular cyclization. The nitro group is a key component in these transformations, either by being converted to an amino group for isoquinoline synthesis or by directing the cyclization for isocoumarin formation.

Generation of Benzimidazole (B57391) Analogues

Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications, including as anticancer and antimicrobial agents. rsc.orgnih.gov While direct synthesis from this compound is not extensively documented, a plausible synthetic route involves the reduction of the nitro group to an amine, yielding a substituted o-phenylenediamine (B120857) derivative. This intermediate can then undergo condensation with various electrophiles such as aldehydes or carboxylic acids (or their derivatives) to form the fused imidazole (B134444) ring characteristic of benzimidazoles. semanticscholar.org For example, a one-pot nitroreductive cyclization process using sodium dithionite (B78146) has been used to create a library of 1,2-disubstituted benzimidazole-5-carboxylates from 4-(alkyl/arylamino)-3-nitrobenzoates and aldehydes. rsc.org This demonstrates the feasibility of using nitrobenzoate precursors for the efficient assembly of the benzimidazole scaffold.

Table 1: Heterocyclic Systems Derived from 2-Methyl-3-nitrobenzoate Precursors This table is based on documented syntheses using the analogous methyl ester, with the tert-butyl ester serving as a viable alternative.

| Precursor Functional Groups | Reaction Strategy | Resulting Heterocycle | Key Intermediates |

|---|---|---|---|

| 2-Methyl, 3-Nitro | Batcho-Leimgruber Synthesis | Indole | Enamine |

| 2-Methyl, 3-Nitro, Ester | Reductive Cyclization | Isoquinolinone | o-aminophenylacetic acid derivative |

| 2-Methyl, 3-Nitro, Ester | Intramolecular Cyclization | Isocoumarin | o-carboxyphenylacetaldehyde derivative |

| 3-Nitro, Ester | Nitro-reductive Cyclization | Benzimidazole | o-phenylenediamine derivative |

Intermediate in Complex Molecular Architectures

Beyond serving as a direct precursor to simple heterocycles, this compound is an important intermediate in the multi-step synthesis of more complex and pharmacologically significant molecules.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The most notable application of the related methyl 2-methyl-3-nitrobenzoate is as a key intermediate in the synthesis of Lenalidomide. google.com Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the bromination of the methyl group of methyl 2-methyl-3-nitrobenzoate to form methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then reacted with α-aminoglutarimide hydrochloride to construct the core structure of the drug. google.com The tert-butyl ester variant could similarly be employed in this pathway, potentially offering different solubility and reactivity profiles. Furthermore, the heterocyclic systems synthesized from this building block, such as indoles, isoquinolines, and benzimidazoles, are themselves critical scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgopenmedicinalchemistryjournal.com

Contribution to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large numbers of diverse compounds for screening. bohrium.compressbooks.pub While not specifically detailed in the literature for this exact compound, building blocks like this compound are highly valuable for creating focused chemical libraries. The presence of multiple functional groups (ester, methyl, nitro) allows for diverse modifications. For instance, the nitro group can be reduced to an amine and then acylated with a variety of acid chlorides. The methyl group can be functionalized, and the ester can be hydrolyzed and coupled with different amines. This multi-point diversity allows for the parallel synthesis of a large library of related analogues based on the central phenyl ring, which can then be screened for biological activity. The tert-butyl ester is particularly useful in this context as it can be removed under acidic conditions that are orthogonal to many other protecting groups and reaction conditions used in a multi-step library synthesis. bohrium.com

Precursor for Substituted Benzoic Acid Derivatives

This compound serves as a versatile building block in advanced organic synthesis, primarily facilitating the production of a variety of substituted benzoic acid derivatives. Its strategic placement of functional groups—a tert-butyl ester, a methyl group, and a nitro group—allows for a sequence of selective chemical transformations to generate more complex molecules. The tert-butyl ester group often acts as a protecting group for the carboxylic acid, which can be removed in the final stages of a synthetic route.

Key transformations of this compound involve modifications of the methyl and nitro groups. The methyl group is susceptible to free-radical bromination, while the nitro group can undergo reduction to an amino group. These reactions create new functionalities on the benzene (B151609) ring, leading to a diverse array of substituted benzoic acid intermediates.

While specific research detailing the reactions of this compound is not extensively documented, its reactivity can be inferred from its close analogue, methyl 2-methyl-3-nitrobenzoate. For instance, in the synthesis of the immunomodulatory drug Lenalidomide, methyl 2-methyl-3-nitrobenzoate is a key intermediate. The synthesis involves the bromination of the methyl group to form methyl 2-(bromomethyl)-3-nitrobenzoate. This transformation is a critical step that introduces a reactive handle for further molecular elaboration. This analogous reaction suggests a similar reactivity for the tert-butyl ester derivative.

Following the introduction of a bromine atom, the resulting tert-butyl 2-(bromomethyl)-3-nitrobenzoate can undergo nucleophilic substitution reactions. For example, reaction with an amine source would yield an aminomethyl derivative. Subsequently, reduction of the nitro group to an amine would furnish a diamino-substituted benzoic acid derivative, a valuable scaffold in medicinal chemistry. Finally, hydrolysis of the tert-butyl ester under acidic conditions would yield the corresponding free carboxylic acid.

The following table outlines the plausible synthetic transformations of this compound into various substituted benzoic acid derivatives, based on established chemical principles and analogous reactions of similar compounds.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile, Heat | Tert-butyl 2-(bromomethyl)-3-nitrobenzoate | Free-Radical Bromination |

| Tert-butyl 2-(bromomethyl)-3-nitrobenzoate | Amine (e.g., Ammonia, primary amine), Solvent (e.g., DMSO) | Tert-butyl 2-(aminomethyl)-3-nitrobenzoate derivative | Nucleophilic Substitution |

| This compound | Reducing agent (e.g., H₂, Pd/C; or SnCl₂, HCl), Solvent (e.g., Ethanol, Ethyl acetate) | Tert-butyl 3-amino-2-methylbenzoate | Nitro Group Reduction |

| Tert-butyl 2-(aminomethyl)-3-aminobenzoate | Acid (e.g., Trifluoroacetic acid), Solvent (e.g., Dichloromethane) | 2-(Aminomethyl)-3-aminobenzoic acid | Ester Hydrolysis (Deprotection) |

Spectroscopic and Structural Characterization of Tert Butyl 2 Methyl 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of tert-butyl 2-methyl-3-nitrobenzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would involve:

Chemical Shift (δ): Predicting the approximate chemical shifts for the aromatic protons, the methyl group protons, and the tert-butyl group protons based on the electronic effects of the substituents (the nitro group, the methyl group, and the tert-butyl ester group). The electron-withdrawing nitro group would significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

Integration: The relative areas under each signal would correspond to the number of protons of each type. For instance, the tert-butyl group would integrate to 9 protons, the methyl group to 3 protons, and the aromatic protons to 3 protons in total.

Coupling Patterns (Splitting): The interactions between neighboring non-equivalent protons would lead to the splitting of signals into multiplets (e.g., doublets, triplets). The coupling constants (J values) would provide information about the connectivity of the protons in the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | Downfield region | Multiplets | Expected | 3H |

| Methyl-H (on ring) | Shielded region | Singlet | N/A | 3H |

| tert-Butyl-H | Highly shielded region | Singlet | N/A | 9H |

This table is predictive and requires experimental data for validation.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule and provide information about the carbon skeleton. The analysis would focus on:

Number of Signals: Due to the substitution pattern, all aromatic carbons are expected to be chemically non-equivalent, leading to six distinct signals in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | Highly downfield |

| Aromatic-C (substituted with NO₂) | Downfield |

| Aromatic-C (substituted with Ester) | Downfield |

| Aromatic-C (substituted with CH₃) | Downfield |

| Aromatic-C-H | Aromatic region |

| Quaternary C (tert-butyl) | Aliphatic region |

| Methyl C (on ring) | Aliphatic region |

| Methyl C (tert-butyl) | Highly shielded |

This table is predictive and requires experimental data for validation.

Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. These could include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling correlations within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, which can help in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

N-O Stretches: Two distinct strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group.

C-O Stretch: An absorption band for the stretching of the ester C-O bond.

C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds.

Aromatic C=C Stretches: Multiple bands in the fingerprint region corresponding to the vibrations of the benzene (B151609) ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O stretch | ~1720-1740 | Strong |

| Nitro | Asymmetric N-O stretch | ~1520-1560 | Strong |

| Nitro | Symmetric N-O stretch | ~1340-1380 | Strong |

| Ester | C-O stretch | ~1150-1250 | Strong |

| Aromatic | C-H stretch | >3000 | Medium |

| Aliphatic | C-H stretch | <3000 | Medium |

| Aromatic | C=C stretch | ~1450-1600 | Medium-Weak |

This table is predictive and requires experimental data for validation.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group often gives a strong signal in the Raman spectrum.

Aromatic Ring Vibrations: The vibrations of the benzene ring are typically Raman active.

Non-polar Bonds: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it effective for observing vibrations of non-polar or symmetric bonds.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the chemical formula C₁₂H₁₅NO₄, the theoretical exact mass can be calculated. An isomer, tert-butyl 3-methyl-2-nitrobenzoate, has a computed exact mass of 237.10010796 Da. This value is determined by summing the masses of the most abundant isotopes of each element in the molecule. The experimentally determined exact mass for this compound is expected to be extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Theoretical Exact Mass | ~237.1001 Da |

| Molecular Weight | ~237.25 g/mol |

Note: The exact mass is based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), while the molecular weight is based on the weighted average of all natural isotopes.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules and allows for the analysis of intact molecular ions and their adducts. In the analysis of nitroaromatic compounds, ESI-MS can reveal the formation of various adducts, particularly in the negative ion mode. Studies on similar compounds, such as trinitrotoluene (TNT) and trinitrobenzene (TNB), have shown the formation of hydroperoxide adducts when analyzed under specific conditions. For this compound, one might expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Additionally, adducts with solvent molecules or common ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) are also possible.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a nitrobenzoate ester is primarily influenced by the electronic systems of the benzene ring, the nitro group (-NO₂), and the ester group (-COOR). Aromatic nitro compounds typically exhibit strong absorption bands in the ultraviolet region. For instance, methyl 4-nitrobenzoate (B1230335), a related compound, shows UV-Vis spectral data. The presence of the nitro group, a strong chromophore, and the ester group, an auxochrome, attached to the benzene ring would be expected to result in characteristic absorption maxima. The electronic transitions would likely include π → π* transitions associated with the aromatic ring and n → π* transitions associated with the nitro and carbonyl groups. The exact position and intensity of these absorption bands for this compound would be influenced by the substitution pattern on the benzene ring and the solvent used for analysis.

X-ray Crystallography for Solid-State Structure Elucidation of Related Nitrobenzoate Esters

While the specific crystal structure of this compound is not reported, X-ray crystallography data for related compounds like methyl 3-nitrobenzoate and methyl 4-nitrobenzoate provide valuable insights into the expected solid-state conformation.

In the crystal structure of methyl 3-nitrobenzoate, the non-hydrogen atoms are nearly coplanar. The crystal packing is stabilized by short intermolecular contacts, suggesting the presence of π–π stacking interactions.

For methyl 4-nitrobenzoate, the molecule exhibits a structure where the nitro group is almost coplanar with the benzene ring, with a dihedral angle of approximately 4.57°. The carboxylate group is slightly twisted out of the plane of the ring. The crystal structure is characterized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions, with centroid-centroid distances around 3.67 Å. These features—a near-planar arrangement of the nitro-substituted ring and the presence of weak intermolecular forces like hydrogen bonding and π–π stacking—are characteristic of this class of compounds and would be anticipated in the solid-state structure of this compound.

Table 2: Crystallographic Data for a Related Nitrobenzoate Ester (Methyl 4-nitrobenzoate)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (Nitro group vs. Ring) | 4.57(10)° |

| Dihedral Angle (Carboxylate vs. Ring) | 12.16(8)° |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonding, π–π stacking |

| Centroid-Centroid Distance (π–π) | 3.665(2) Å and 3.670(2) Å |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in tert-butyl 2-methyl-3-nitrobenzoate. This process, known as geometry optimization, would yield key structural parameters.

Expected Structural Features:

Due to steric hindrance between the ortho-substituted methyl and tert-butyl ester groups, the carboxyl group of the ester is expected to be twisted out of the plane of the benzene (B151609) ring. This "ortho effect" is a common phenomenon in substituted benzoic acids and their derivatives. rsc.org This twisting would inhibit resonance between the carboxyl group and the phenyl ring. rsc.org The nitro group, being in the meta position relative to the ester, would primarily exert an electron-withdrawing inductive effect.

A theoretical study on substituted nitrobenzenes using DFT at the PBE0/6-31+G(d,p) level has shown that ortho substitution can lead to significant deviations in energies. nih.gov While this study focused on decomposition reactions, the underlying principle of steric and electronic effects influencing molecular geometry is broadly applicable.

Data Table: Predicted Bond Lengths and Angles (Hypothetical)

Since specific data for this compound is unavailable, the following table presents hypothetical data based on known values for similar fragments and general principles of chemical bonding.

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-C (ester) | ~1.51 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å |

| O-C (tert-butyl) | ~1.48 Å |

| C-C-C (aromatic) | ~120° |

| O-N-O (nitro) | ~124° |

| C-C=O (ester) | ~124° |

| O=C-O (ester) | ~123° |

| C-O-C (ester) | ~118° |

Note: This data is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

The electronic structure analysis would reveal the distribution of electron density within the molecule. The nitro group and the carbonyl group of the ester would be regions of high electron density, while the aromatic ring and the alkyl groups would be comparatively electron-deficient. This electronic distribution is crucial for understanding the molecule's reactivity.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. For this compound, one could investigate reactions such as hydrolysis of the ester or reduction of the nitro group.

A study on the unimolecular decomposition of substituted nitroaromatic compounds indicated two primary pathways: direct carbon-nitrogen bond dissociation and a more complex mechanism involving the formation of a phenoxyl radical. nih.gov For this compound, similar pathways could be explored, with the understanding that the ortho-methyl group and the bulky tert-butyl group would likely influence the activation energies of these pathways due to steric and electronic effects. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for compound identification and characterization. This includes predicting infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. While no specific predicted spectra for this compound were found, the principles of such predictions are well-established.

Molecular Mechanics (MM) and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a computationally less intensive approach to study large molecules and their conformational landscapes.

Conformational Analysis and Steric Strain Assessment

Molecular mechanics would be particularly useful for exploring the different possible conformations of this compound, arising from rotation around single bonds. The key rotational barriers would be around the C(aromatic)-C(ester) bond and the C(ester)-O(tert-butyl) bond.

The significant steric bulk of the tert-butyl group and the adjacent methyl group would create considerable steric strain. This strain would likely force the ester group to adopt a conformation where it is significantly out of the plane of the benzene ring to minimize unfavorable interactions. A study on a related compound, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, highlighted the conformational flexibility and the bent nature of the molecule due to steric pressures. nih.govresearchgate.net

Data Table: Hypothetical Torsional Angles and Strain Energies

| Conformer | Dihedral Angle (C-C-C=O) | Relative Strain Energy (kcal/mol) |

| A | 60° | 0 |

| B | 90° | +X |

| C | 120° | +Y |

| D | 180° | +Z |

Note: This table is hypothetical. X, Y, and Z represent energy values that would be determined through computational analysis, illustrating the expected variation in strain energy with conformation.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 2-methyl-3-nitrobenzoate, and how can competing esterification pathways be minimized?

Answer:

The synthesis typically involves nitration of a methyl-substituted benzoic acid derivative followed by esterification with tert-butanol. Key steps include:

- Nitration : Introduce the nitro group at the meta position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Esterification : Use tert-butanol with a coupling agent like DCC (dicyclohexylcarbodiimide) or acid catalysis (e.g., H₂SO₄) in anhydrous conditions to minimize hydrolysis.

To suppress competing pathways (e.g., tert-butyl group migration or ortho-nitration), optimize stoichiometry, and employ steric hindrance analysis via computational modeling (e.g., DFT calculations). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation .

Advanced: How can computational modeling guide the prediction of this compound’s reactivity in novel reaction systems?

Answer:

Density Functional Theory (DFT) calculations can predict:

- Electrophilic reactivity : Charge distribution maps identify susceptible sites for nucleophilic attack (e.g., nitro group reduction).

- Thermal stability : Transition state analysis evaluates decomposition pathways under heating.

Compare results with analogous systems (e.g., tert-butyl esters of nitrobenzoates) to validate models . Experimental validation via DSC (Differential Scanning Calorimetry) and kinetic studies is critical.

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group position) and ester linkage integrity.

- IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.

- HPLC/MS : Assess purity (>98%) and detect side products (e.g., hydrolyzed acids).

Cross-reference spectral data with literature or databases (e.g., SDBS) .

Advanced: How should researchers resolve contradictions in literature-reported reaction yields for this compound synthesis?

Answer:

Systematically vary parameters:

- Catalyst loading : Test H₂SO₄ (0.1–1.0 eq) to optimize esterification efficiency.

- Solvent polarity : Compare yields in toluene (low polarity) vs. DCM (moderate polarity).

- Temperature : Monitor nitration at 0°C vs. 25°C to control regioselectivity.

Use Design of Experiments (DoE) to identify critical factors and replicate conflicting conditions. Publish negative results to clarify discrepancies .

Basic: What safety protocols are critical when handling this compound, particularly its nitro group?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization.

- Storage : Keep in amber glass under inert atmosphere (N₂/Ar) to prevent photodegradation.

Refer to SDS guidelines for nitroaromatics and tert-butyl esters .

Advanced: How can this compound serve as a precursor in multi-step syntheses (e.g., pharmaceuticals)?

Answer:

- Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine for further functionalization (e.g., amide coupling).

- Ester deprotection : Acidic hydrolysis (TFA/H₂O) yields the free carboxylic acid for peptide synthesis.

Optimize stepwise conditions to preserve tert-butyl group integrity. Applications include kinase inhibitor scaffolds and boron-containing intermediates for Suzuki-Miyaura cross-coupling .

Basic: What purification methods are effective for this compound, especially when isolating it from byproducts?

Answer:

- Recrystallization : Use hexane/ethyl acetate (1:3) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane).

Monitor purity via TLC (Rf ~0.4 in 1:4 ethyl acetate/hexane) and GC-MS for low-boiling contaminants .

Advanced: What strategies assess the stability of this compound under thermal or photolytic conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀).

- UV-Vis Spectroscopy : Monitor absorbance changes under UV light to assess photostability.

- Accelerated Aging Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

Compare stability with tert-butyl benzoate analogs to identify structural vulnerabilities .

Basic: What are common side reactions during this compound synthesis, and how are they mitigated?

Answer:

- Ester Hydrolysis : Avoid aqueous conditions; use molecular sieves to scavenge moisture.

- Nitro Group Reduction : Prevent unintended reduction by excluding reducing agents (e.g., Fe/HCl).

- Isomerization : Control reaction temperature (<70°C) to avoid tert-butyl migration.

Characterize side products via LC-MS and adjust reaction parameters iteratively .

Advanced: How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

After nitro-to-boronate conversion:

- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) via palladium catalysis to install a boronate ester.

- Coupling : Partner with aryl halides in Suzuki-Miyaura reactions to construct biaryl systems.

Optimize ligand selection (e.g., SPhos) and base (K₂CO₃) for high yields. Applications include conjugated polymers and drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.